molecular formula C7H7BN2O2 B1519880 (3-Amino-5-cyanophenyl)boronic acid CAS No. 913943-05-2

(3-Amino-5-cyanophenyl)boronic acid

Cat. No.: B1519880
CAS No.: 913943-05-2
M. Wt: 161.96 g/mol
InChI Key: QMVJJNXUBHSBIS-UHFFFAOYSA-N
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Description

(3-Amino-5-cyanophenyl)boronic acid: is an organoboron compound characterized by the presence of an amino group (-NH2) and a cyano group (-CN) on a phenyl ring, which is further attached to a boronic acid group (-B(OH)2). This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-cyanophenyl)boronic acid typically involves the following steps:

  • Bromination: Starting with 3-aminophenylboronic acid, bromination is performed to introduce a bromine atom at the 5-position of the phenyl ring.

  • Cyanation: The brominated compound undergoes a cyanation reaction to replace the bromine atom with a cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3-Amino-5-cyanophenyl)boronic acid: undergoes several types of reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Using nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed:

  • Nitro Compound: From oxidation of the amino group.

  • Amine: From reduction of the cyano group.

  • Boronate Ester: From substitution of the boronic acid group.

Scientific Research Applications

(3-Amino-5-cyanophenyl)boronic acid: is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Biology: It is used in the development of bioactive molecules and probes for biological studies.

  • Industry: It is utilized in the production of materials and chemicals for industrial applications.

Comparison with Similar Compounds

(3-Amino-5-cyanophenyl)boronic acid: is compared with other similar compounds to highlight its uniqueness:

  • 3-Cyanophenylboronic Acid: Similar structure but lacks the amino group, making it less reactive in certain cross-coupling reactions.

  • 3-Formylphenylboronic Acid: Contains a formyl group instead of the cyano group, leading to different reactivity and applications.

  • 4-Amino-3-cyanophenylboronic Acid: Similar structure but with different positions of the amino and cyano groups, affecting its chemical behavior.

These comparisons demonstrate the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

(3-amino-5-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVJJNXUBHSBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657163
Record name (3-Amino-5-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913943-05-2
Record name (3-Amino-5-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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